5-Carboxytetramethylrhodamine

Descripción general

Descripción

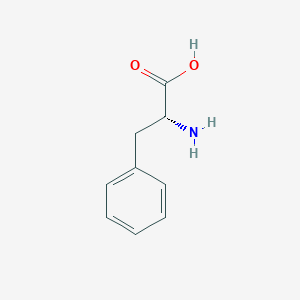

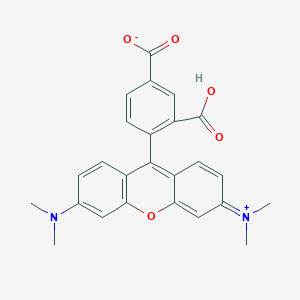

5-Carboxytetramethylrhodamine is a tetramethylrhodamine compound with a carboxy substituent at the 5-position . It is a long-wavelength dye and has a role as a fluorochrome . It can be covalently attached to DNA and is used in studies involving branched and duplex DNA/RNA structures . It is mainly used for single-molecule studies .

Molecular Structure Analysis

5-Carboxytetramethylrhodamine has an empirical formula of C25H22N2O5 . It is a solid compound with a molecular weight of 430.45 .Chemical Reactions Analysis

5-Carboxytetramethylrhodamine can react with azides via a copper-catalyzed click reaction . This reaction is part of a class of chemical reactions known as click chemistry, which uses bio-orthogonal or biologically unique moieties to label and detect a molecule of interest .Physical And Chemical Properties Analysis

5-Carboxytetramethylrhodamine is a solid compound . It has an extinction coefficient of ≥85000-97000 at 539-545 nm in methanol . Its fluorescence is characterized by an excitation maximum of 543 nm and an emission maximum of 570 nm in methanol .Aplicaciones Científicas De Investigación

Fluorescent Labeling in Molecular Biology

5-Carboxytetramethylrhodamine: is extensively used as a fluorescent label in molecular biology. Due to its ability to covalently attach to DNA, it is instrumental in studies involving complex DNA/RNA structures . This compound is particularly valuable in single-molecule studies where high-resolution observation of molecular interactions is required .

Diagnostic Assay Manufacturing

In the field of diagnostics, 5-Carboxytetramethylrhodamine plays a crucial role in the manufacturing of assays. Its high extinction coefficient and stable fluorescence make it an ideal choice for creating sensitive and reliable diagnostic tools .

Hematology and Histology

The compound’s bright and stable fluorescence is also utilized in hematology and histology for staining purposes. It helps in the visualization of cellular components and can be used to track biological processes in real-time .

Oligosaccharide Labeling for Laser-Induced Fluorescence Detection

5-Carboxytetramethylrhodamine: is used for labeling oligosaccharides in the context of laser-induced fluorescence detection. This application is significant in glycomics studies, where understanding the structure and function of sugars attached to proteins and lipids is essential .

Study of Branched and Duplex DNA/RNA Structures

The compound’s ability to form covalent bonds with nucleic acids makes it a valuable tool for studying branched and duplex DNA/RNA structures. These studies are fundamental in understanding genetic regulation and RNA interference mechanisms .

Single-Molecule Studies

In single-molecule research, 5-Carboxytetramethylrhodamine is used to label individual molecules, allowing for the observation of molecular dynamics and interactions at the single-molecule level. This has profound implications for understanding the subtleties of molecular biology .

Mecanismo De Acción

Target of Action

5-Carboxytetramethylrhodamine, also known as 5-TAMRA , is a fluorescent dye that primarily targets nucleic acids . It can covalently attach to DNA, making it useful in studies involving branched and duplex DNA/RNA structures .

Mode of Action

5-TAMRA interacts with its targets (nucleic acids) by forming a covalent bond . This interaction results in the labeling of the nucleic acids, which can then be detected using fluorescence microscopy . The dye is excited by the 546 nm spectral line from mercury-arc lamps used in fluorescent microscopes .

Biochemical Pathways

The primary biochemical pathway affected by 5-TAMRA is the fluorescence signaling pathway . When 5-TAMRA is bound to nucleic acids, it can be excited by specific wavelengths of light, causing it to emit light at a different wavelength. This property is used to visualize the location and movement of the labeled nucleic acids within cells .

Pharmacokinetics

As a fluorescent dye, its bioavailability is primarily determined by its ability to bind to its target (nucleic acids) and its photostability .

Result of Action

The molecular effect of 5-TAMRA’s action is the fluorescent labeling of nucleic acids . This allows for the visualization of these molecules under a fluorescence microscope. On a cellular level, this can provide valuable information about the location, movement, and interactions of nucleic acids .

Action Environment

The action, efficacy, and stability of 5-TAMRA can be influenced by various environmental factors. For instance, the intensity of the excitation light source can affect the level of fluorescence. Additionally, the dye is more photostable than other fluorophores, such as fluorescein , making it more resistant to photobleaching. The pH and temperature of the environment can also potentially impact the dye’s fluorescence .

Safety and Hazards

Propiedades

IUPAC Name |

3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZMTOFQCVHHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376330 | |

| Record name | 5-TAMRA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxytetramethylrhodamine | |

CAS RN |

91809-66-4 | |

| Record name | 5-TAMRA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-TAMRA?

A1: The molecular formula of 5-TAMRA is C25H23N2O7, and its molecular weight is 463.4 g/mol.

Q2: What are the characteristic excitation and emission wavelengths of 5-TAMRA?

A2: 5-TAMRA typically exhibits excitation maxima around 540-555 nm and emission maxima around 570-585 nm.

Q3: Why is 5-TAMRA considered a good FRET acceptor?

A3: [] 5-TAMRA's spectral properties make it a suitable FRET acceptor when paired with appropriate donor fluorophores like fluorescein or its derivatives. It exhibits efficient energy transfer within a specific distance range, allowing researchers to study molecular interactions and conformational changes.

Q4: How is 5-TAMRA utilized in studying proteinase activity?

A4: [, ] 5-TAMRA is often conjugated to peptide substrates designed for specific proteinases. In the intact substrate, 5-TAMRA quenches the fluorescence of a donor fluorophore, often Lucifer Yellow, through resonance energy transfer. Upon cleavage by the proteinase, the quenching is eliminated, resulting in increased fluorescence, enabling researchers to monitor the enzymatic reaction.

Q5: Can you provide an example of how 5-TAMRA is used in studying protein aggregation?

A5: [] Researchers have utilized 5-TAMRA to label amyloid beta (1-40) peptides. By mixing separately fibrillized peptides labeled with 5-TAMRA and another fluorophore, FITC, they could monitor dynamic changes in the fibril structure using fluorescence microscopy and FRET measurements.

Q6: How does 5-TAMRA contribute to DNA analysis?

A6: [, ] 5-TAMRA can be covalently linked to DNA molecules, enabling their visualization and study. This labeling strategy is helpful in techniques like fluorescence polarization, fluorescence correlation spectroscopy, and fluorescence resonance energy transfer (FRET) for investigating DNA structure, dynamics, and interactions.

Q7: Are there any applications of 5-TAMRA in live cell imaging?

A7: [] Yes, 5-TAMRA has been used in conjunction with monolayer molybdenum disulfide nanosheets (M-MoS2 NSs) to create nanoprobes for ratiometric imaging of TK1 mRNA in living cells. The approach exploits the change in FRET efficiency between FAM and TAMRA upon target binding.

Q8: Does the performance of 5-TAMRA as a fluorescent label depend on the molecule it is attached to?

A8: [] Yes, the local environment significantly influences 5-TAMRA's fluorescence properties. Studies have shown that when linked to DNA, 5-TAMRA can exhibit complex fluorescence kinetics, different from its free form, indicating the impact of the surrounding DNA structure on its photophysical behavior.

Q9: Is there research on modifying the 5-TAMRA structure to improve its properties?

A9: [] While 5-TAMRA is widely used, researchers continue to explore alternative fluorophores with potentially advantageous properties, such as enhanced brightness, photostability, or specific environmental sensitivities.

Q10: What are some future directions for research involving 5-TAMRA?

A10: [] Further research can focus on developing novel 5-TAMRA-based probes for various applications, optimizing existing techniques, and exploring its utility in emerging areas like single-molecule studies, super-resolution imaging, and theranostics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.